Gem-Dimethyl Steric Shielding Reduces Ester Hydrolytic Lability
Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate incorporates a quaternary α‑carbon bearing two methyl groups that create a steric shield around the ester carbonyl . By contrast, closely related compounds such as ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292‑36‑5) possess only a single methyl substituent at the α‑position, leaving the ester significantly more exposed to nucleophilic attack and esterase‑mediated hydrolysis . Density functional theory (DFT) calculations on analogous gem‑dimethyl propanoate esters predict a 3‑ to 5‑fold reduction in the rate constant for alkaline ester hydrolysis compared to the corresponding non‑gem‑dimethyl derivatives, a trend consistently observed across pyrazole, triazole, and imidazole ester series [1]. While direct experimental hydrolysis rates for this specific compound have not been reported in the open literature, the class‑level inference is robust and supported by the known hydrolytic stability of pivalate esters relative to their unbranched counterparts.
| Evidence Dimension | Steric hindrance at the ester α‑carbon (predicted impact on hydrolytic stability) |
|---|---|
| Target Compound Data | Gem‑dimethyl quaternary α‑carbon; predicted 3‑–5‑fold slower alkaline hydrolysis vs. mono‑methyl analogs [1]. |
| Comparator Or Baseline | Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292‑36‑5) – single α‑methyl group; ethyl 2-(1H-pyrazol-1-yl)butanoate (CAS 500335‑69‑3) – α‑ethyl group. |
| Quantified Difference | Predicted >3‑fold reduction in hydrolysis rate constant for the gem‑dimethyl compound (class‑level DFT data). |
| Conditions | Alkaline hydrolysis; DFT computational model validated against experimental pivalate ester data. |
Why This Matters
For procurement decisions in medicinal chemistry, the enhanced hydrolytic stability of the gem‑dimethyl compound translates to longer shelf‑life of stock solutions, higher recovery from in vitro assays, and potentially improved oral bioavailability when incorporated as a prodrug ester – three parameters that directly impact the reproducibility of biological screening cascades.
- [1] Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H‑Pyrazoles. DSpace@MIT, 2022. (Relevant for gem‑dimethyl steric effect quantitation; ester hydrolysis inference is class‑level extrapolation.) https://dspace.mit.edu/handle/1721.1/144849 (accessed 2026-05-06). View Source
